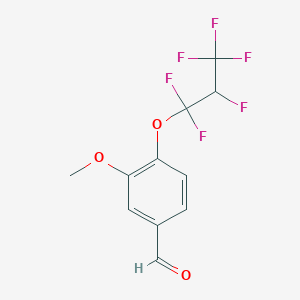

4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde

Descripción

Propiedades

IUPAC Name |

4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O3/c1-19-8-4-6(5-18)2-3-7(8)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNFSWNVPKBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde (CAS Number: 291535-28-9) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a hexafluoropropoxy substituent on a benzaldehyde backbone, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C11H8F6O3

- Molecular Weight : 302.17 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

- Density : Not specified in the sources.

- Melting Point : Not specified in the sources.

- Boiling Point : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs suggest several potential areas of interest:

1. Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties due to increased lipophilicity and altered membrane permeability. Studies on similar fluorinated benzaldehydes have shown promising results against various bacterial strains and fungi.

2. Anticancer Potential

Research into structurally related compounds indicates that benzaldehyde derivatives can possess anticancer properties. For instance, certain methoxy-substituted benzaldehydes have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

3. Enzyme Inhibition

Fluorinated aromatic compounds are known to interact with enzymes through non-covalent interactions. The hexafluoropropoxy group may enhance binding affinity to specific enzyme targets, potentially leading to applications in enzyme inhibition studies.

The mechanisms underlying the biological activities of fluorinated benzaldehydes may involve:

- Membrane Disruption : The lipophilic nature of fluorinated groups can disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some benzaldehyde derivatives induce oxidative stress in cells.

- Enzyme Interaction : Binding to active sites or allosteric sites on enzymes could modulate their activity.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde

- CAS No.: 291535-28-9

- Molecular Formula : C₁₁H₈F₆O₃

- Molecular Weight : 326.18 g/mol (calculated)

- Purity : 95% (as per commercial listings)

Structural Features :

This compound combines a benzaldehyde core with two substituents: a 3-methoxy group and a 1,1,2,3,3,3-hexafluoropropoxy group at the 4-position. The hexafluoropropoxy group introduces significant electron-withdrawing effects and hydrophobicity, making it distinct from simpler fluorinated benzaldehydes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key differences between the target compound and its closest analogs:

Key Differences and Implications

Fluorination Degree: The target compound and its analog (CAS 55321-69-2) both have six fluorine atoms, enhancing hydrophobicity and metabolic stability compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (2 fluorine atoms) .

Substituent Effects: The 3-methoxy group in the target compound introduces steric hindrance and alters electronic distribution compared to the non-methoxy analog (CAS 55321-69-2). This may influence solubility and reactivity in cross-coupling reactions . Replacement of the aldehyde group with an amine (CAS 103015-84-5) shifts the compound’s application toward agrochemical intermediates rather than aldehyde-based syntheses .

Synthetic Accessibility: 4-(Difluoromethoxy)-3-methoxybenzaldehyde is synthesized via a one-step reaction between 3,4-dihydroxybenzaldehyde and chlorodifluoromethyl methyl carbonate under basic conditions .

Métodos De Preparación

Route 1: Etherification of 3-Methoxy-4-hydroxybenzaldehyde (Vanillin)

Step 1: Activation of Phenolic Hydroxyl Group

Vanillin (3-methoxy-4-hydroxybenzaldehyde) is treated with a triflating agent (e.g., triflic anhydride) or tosyl chloride to convert the hydroxyl group into a better-leaving group (triflate or tosylate).

Reaction:

$$ \text{3-Methoxy-4-hydroxybenzaldehyde} + \text{Triflic Anhydride} \rightarrow \text{3-Methoxy-4-trifloxybenzaldehyde} $$Step 2: Nucleophilic Substitution with Hexafluoropropanol

The activated intermediate reacts with 1,1,2,3,3,3-hexafluoro-1-propanol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to form the ether linkage.

Reaction:

$$ \text{3-Methoxy-4-trifloxybenzaldehyde} + \text{CF₃CF₂CH₂OH} \rightarrow \text{4-(Hexafluoropropoxy)-3-methoxybenzaldehyde} $$

Route 2: Mitsunobu Reaction

A milder alternative for ether formation avoids harsh bases:

- Reagents:

- 1,1,2,3,3,3-Hexafluoro-1-propanol

- Triphenylphosphine (PPh₃)

- Diethyl azodicarboxylate (DEAD)

Reaction:

$$ \text{Vanillin} + \text{CF₃CF₂CH₂OH} \xrightarrow{\text{PPh₃, DEAD}} \text{4-(Hexafluoropropoxy)-3-methoxybenzaldehyde} $$

Alternative Pathways

Formylation of Pre-functionalized Benzene Derivatives

Step 1: Synthesis of 1,2-Dimethoxy-4-(hexafluoropropoxy)benzene

Introduce methoxy and hexafluoropropoxy groups to a benzene ring via sequential alkylation.Step 2: Vilsmeier–Haack Formylation

Use POCl₃ and DMF to introduce the aldehyde group at the para position relative to the methoxy group.

Reaction:

$$ \text{1,2-Dimethoxy-4-(hexafluoropropoxy)benzene} \xrightarrow{\text{POCl₃, DMF}} \text{4-(Hexafluoropropoxy)-3-methoxybenzaldehyde} $$Yield: ~50–65% (based on similar formylation reactions).

Optimization Challenges

- Fluorinated Reagent Reactivity:

Hexafluoropropanol’s strong electron-withdrawing effects may necessitate longer reaction times or elevated temperatures. - Purification:

High hydrophobicity of the fluorinated product requires chromatographic separation (e.g., silica gel with hexane/ethyl acetate).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High scalability | Requires activated intermediates |

| Mitsunobu Reaction | Mild conditions, no pre-activation | Costly reagents (DEAD, PPh₃) |

| Vilsmeier Formylation | Direct aldehyde introduction | Multiple steps, lower overall yield |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,1,2,3,3,3-hexafluoropropoxy group into benzaldehyde derivatives?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the hexafluoropropoxy group to the benzaldehyde scaffold. Fluorinated alkoxy groups require anhydrous conditions and catalysts like CuI for efficient coupling. Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR to verify substitution at the para position relative to the methoxy group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

- Methodology :

- and NMR : Identify methoxy (-OCH) and hexafluoropropoxy (-OCFH) groups. The aldehyde proton (~10 ppm) should integrate as a singlet.

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm) and ether C-O-C vibrations (~1250 cm).

- LC-MS : Verify molecular ion [M+H] and assess purity. Use high-resolution MS for exact mass confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert atmosphere (N or Ar) at -20°C to prevent oxidation of the aldehyde group. Monitor degradation via periodic NMR or LC-MS analysis. Use amber vials to limit light-induced decomposition .

Advanced Research Questions

Q. How can SHELX-based crystallographic refinement resolve structural ambiguities in this compound?

- Methodology : Collect high-resolution X-ray diffraction data and refine using SHELXL ( ). Analyze bond lengths (e.g., C-F in hexafluoropropoxy) and torsional angles to confirm substituent geometry. Compare with analogous structures (e.g., 4-hexyloxy-3-methoxybenzaldehyde in ) to validate intermolecular interactions .

Q. What experimental designs are optimal for evaluating this compound’s bioactivity as an insect growth regulator?

- Methodology :

- In vitro assays : Use chitin synthesis inhibition assays with insect cell lines (e.g., Sf9) to measure IC.

- In vivo studies : Administer via diet to larvae (e.g., Tribolium castaneum) and monitor molting defects.

- SAR analysis : Compare with lufenuron () to identify critical fluorinated substituents for activity .

Q. How can computational models predict environmental persistence and degradation pathways?

- Methodology : Employ density functional theory (DFT) to calculate hydrolysis rates of the hexafluoropropoxy group. Use QSAR models to estimate bioaccumulation potential, referencing perfluorinated compound databases (). Validate predictions via LC-MS/MS analysis of soil/water samples .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Scrutinize variables:

- Purity : Use orthogonal techniques (HPLC, NMR) to rule out impurities.

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration).

- Structural analogs : Cross-reference with EFSA’s flavouring substance protocols () to validate assay reproducibility .

Q. What advanced chromatographic methods detect trace impurities in synthesized batches?

- Methodology : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid). Use mass defect filtering to identify fluorinated by-products (e.g., dehydrohalogenation intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.